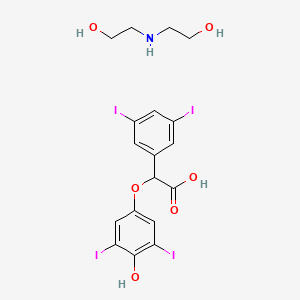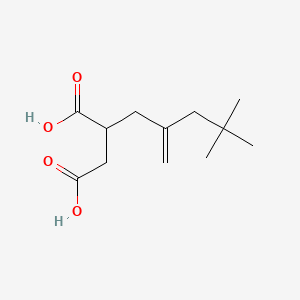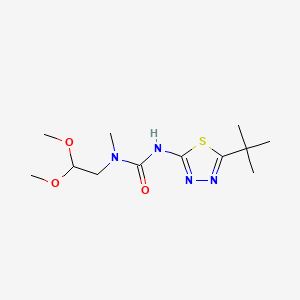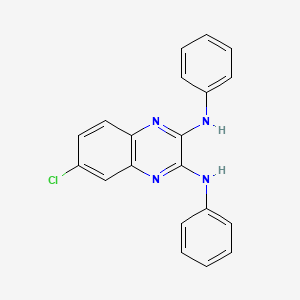
2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic semiconductors, dyes, and electroluminescent materials . This compound, in particular, is of interest due to its potential pharmacological properties and its role in scientific research.
准备方法
The synthesis of quinoxaline derivatives, including 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl-, typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone . Various catalysts and reagents can be used to facilitate this reaction, such as molecular iodine, cerium ammonium nitrate, and sulfamic acid . The reaction is often carried out in solvents like methanol or acetic acid under reflux conditions . Industrial production methods may involve scalable and recyclable catalysts like titanium silicate (TS-1) to achieve high yields .
化学反应分析
2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like manganese dioxide (MnO2) or ruthenium catalysts.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives .
科学研究应用
2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- has numerous applications in scientific research:
作用机制
The mechanism of action of 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and target.
相似化合物的比较
Similar compounds to 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- include other quinoxaline derivatives such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
These compounds share the quinoxaline core structure but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
68413-85-4 |
|---|---|
分子式 |
C20H15ClN4 |
分子量 |
346.8 g/mol |
IUPAC 名称 |
6-chloro-2-N,3-N-diphenylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C20H15ClN4/c21-14-11-12-17-18(13-14)25-20(23-16-9-5-2-6-10-16)19(24-17)22-15-7-3-1-4-8-15/h1-13H,(H,22,24)(H,23,25) |
InChI 键 |
FAWDYLYVVKBRJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N=C2NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
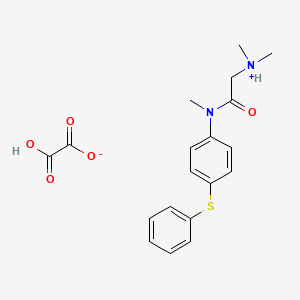
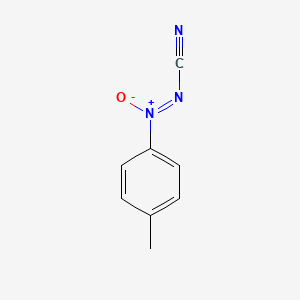
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
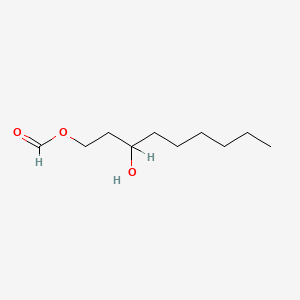
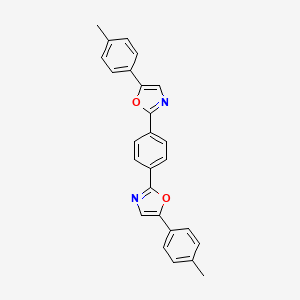
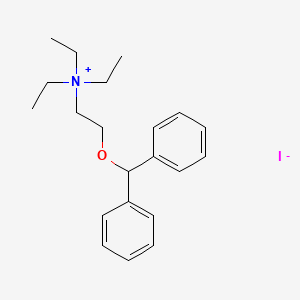
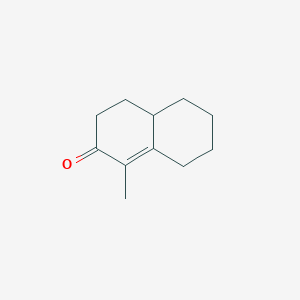

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
